Emprumapimod (hydrochloride)

Description

Overview of p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors in Biomedical Research

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to external stressors, such as inflammatory cytokines, osmotic shock, and ultraviolet radiation. nih.gov There are four main isoforms of p38 MAPK: α, β, γ, and δ, with p38α being the most extensively studied. nih.gov The p38 MAPK pathway is a central regulator of the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Dysregulation of this pathway is implicated in a wide array of diseases, including inflammatory disorders, autoimmune diseases, and cancer. nih.govnih.gov

This central role in inflammatory processes has made p38 MAPK an attractive therapeutic target. benthamscience.com Consequently, the development of small-molecule inhibitors targeting p38 MAPK has been a significant focus of biomedical research for decades. nih.govbenthamscience.com These inhibitors are crucial tools in chemical biology, allowing researchers to dissect the complex signaling networks governed by p38 MAPK and to investigate its role in various pathological states. biorxiv.org Despite numerous clinical trials, many p38 MAPK inhibitors have faced challenges, including off-target effects and toxicity, highlighting the complexities of targeting this ubiquitous signaling pathway. nih.gov

Academic Significance of Emprumapimod (hydrochloride) as a Research Compound

Emprumapimod (hydrochloride), also known by its developmental codes PF-07265803 and ARRY-797, is a highly potent and selective inhibitor of the p38α MAPK isoform. medchemexpress.commedchemexpress.com Its academic significance lies primarily in its utility as a precise chemical probe to investigate the specific functions of p38α in various biological and disease models. The high selectivity of Emprumapimod allows researchers to attribute observed biological effects more confidently to the inhibition of p38α, minimizing the confounding variables associated with less selective inhibitors.

The compound has been instrumental in preclinical studies aimed at understanding the role of p38α signaling in specific pathologies. For instance, research utilizing Emprumapimod has provided insights into the mechanisms of inflammatory diseases and certain cancers. medchemexpress.commedchemexpress.com Its use in studies of lamin A/C gene (LMNA)-related dilated cardiomyopathy has been particularly notable, offering a tool to explore the hypothesis that p38α hyperactivation contributes to the disease's progression. guidetopharmacology.org Although its clinical development for this indication was halted, the data generated from these studies remain valuable to the academic community for understanding the intricacies of targeting p38 MAPK in rare genetic disorders. pfizer.com

Historical Context of Emprumapimod Development as a Preclinical Investigational Tool

Emprumapimod was originally developed by Array BioPharma, identified by the code ARRY-797. guidetopharmacology.orgspringer.com The initial focus of its development was on its anti-inflammatory and potential analgesic properties, consistent with the known roles of p38 MAPK. guidetopharmacology.org As a potent and orally bioavailable inhibitor, it showed promise in preclinical models.

Subsequently, Pfizer acquired Array BioPharma in 2019 and continued the development of the compound under the designation PF-07265803. pfizer.com The focus of investigation shifted towards rare diseases, specifically LMNA-related dilated cardiomyopathy, a condition where p38α signaling was found to be hyperactivated. guidetopharmacology.org Emprumapimod entered a Phase 3 clinical trial, known as REALM-DCM, to evaluate its efficacy in this patient population. pfizer.com

In August 2022, Pfizer announced the discontinuation of the REALM-DCM trial and the development of Emprumapimod for this indication. pfizer.com The decision was based on an interim analysis indicating that the trial was unlikely to meet its primary endpoint, though no significant safety concerns were raised. pfizer.com This outcome underscores the challenges of translating preclinical findings into clinical efficacy, particularly in complex genetic diseases. Despite its discontinuation for clinical use, Emprumapimod remains a valuable and well-characterized tool for preclinical and academic research into the p38α MAPK pathway.

Detailed Research Findings

Preclinical studies have demonstrated the potent and selective inhibitory activity of Emprumapimod in various models. These findings highlight its utility as a research compound for elucidating the role of p38α MAPK in specific cellular processes.

In Vitro Activity

In cell-based assays, Emprumapimod has shown high potency in inhibiting the production of inflammatory cytokines.

| Cell Line | Stimulant | Measured Effect | IC₅₀ |

| RPMI-8226 | Lipopolysaccharide (LPS) | Inhibition of IL-6 production | 100 pM |

| Data sourced from multiple research publications. medchemexpress.commedchemexpress.com |

In Vivo Activity

Studies in animal models have further substantiated the biological effects of Emprumapimod.

| Animal Model | Condition | Key Findings |

| SCID-beige mice with RPMI-8226 xenografts (Multiple Myeloma model) | Multiple Myeloma | Inhibited the expression of IL-6 (91%) and TNF-α (95%); Inhibited the phosphorylation of p38; Inhibited tumor growth by 72%. medchemexpress.commedchemexpress.com |

| LmnaH222P/H222P mice | Dilated Cardiomyopathy | Prevented left ventricular (LV) dilatation and the deterioration of fractional shortening. medchemexpress.commedchemexpress.com |

| Data sourced from multiple research publications. |

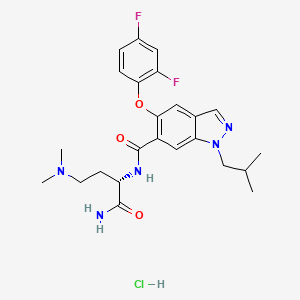

Properties

Molecular Formula |

C24H30ClF2N5O3 |

|---|---|

Molecular Weight |

510.0 g/mol |

IUPAC Name |

N-[(2S)-1-amino-4-(dimethylamino)-1-oxobutan-2-yl]-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)indazole-6-carboxamide;hydrochloride |

InChI |

InChI=1S/C24H29F2N5O3.ClH/c1-14(2)13-31-20-11-17(24(33)29-19(23(27)32)7-8-30(3)4)22(9-15(20)12-28-31)34-21-6-5-16(25)10-18(21)26;/h5-6,9-12,14,19H,7-8,13H2,1-4H3,(H2,27,32)(H,29,33);1H/t19-;/m0./s1 |

InChI Key |

CMHXIHHSCZRHGF-FYZYNONXSA-N |

Isomeric SMILES |

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)N[C@@H](CCN(C)C)C(=O)N.Cl |

Canonical SMILES |

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NC(CCN(C)C)C(=O)N.Cl |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Emprumapimod Hydrochloride

Target Identification and Specificity Profiling of Emprumapimod (hydrochloride)

Emprumapimod's primary mechanism of action revolves around its highly specific inhibition of the p38α MAPK isoform, a key enzyme in cellular signaling cascades that respond to stress and inflammation.

Characterization of p38α MAPK Isoform Inhibition

Emprumapimod is a potent and selective inhibitor of the p38α MAPK isoform. medchemexpress.commedchemexpress.comdcchemicals.comglpbio.com Research has demonstrated its ability to directly inhibit this kinase. In a study using RPMI-8226 human multiple myeloma cells, Emprumapimod was shown to inhibit the phosphorylation of p38. medchemexpress.com This inhibition is highly potent, with an IC50 value of 100 pM for the inhibition of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) production in these cells, a process downstream of p38α activation. medchemexpress.commedchemexpress.comglpbio.com The p38 MAPK family plays a crucial role in the production of pro-inflammatory cytokines, and its over-expression can promote conditions like cancer. nih.gov

Assessment of Selectivity Against Other Kinases and p38 Isoforms (e.g., p38β, p38γ, p38δ)

Emprumapimod is characterized as a selective inhibitor of p38α MAPK. medchemexpress.commedchemexpress.comglpbio.com While detailed public data on its specific activity against the other p38 isoforms (p38β, p38γ, and p38δ) is not extensively available in the provided search results, its description as "selective" implies a higher potency for the α isoform compared to the others. medchemexpress.commedchemexpress.comglpbio.com The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ, all of which are involved in cellular responses to stress. nih.gov The structural differences in the ATP-binding pockets of these isoforms allow for the development of specific inhibitors. nih.gov For instance, other p38 inhibitors have shown varying degrees of selectivity; for example, Ralimetinib demonstrates approximately 10-fold selectivity for p38α over p38β and much higher selectivity over other kinases, while AMG-548 shows slight selectivity for p38α over p38β and over 1000-fold selectivity against p38γ and p38δ. medchemexpress.comdcchemicals.com

Modulation of Intracellular Signaling Pathways by Emprumapimod (hydrochloride)

By inhibiting p38α MAPK, Emprumapimod triggers a cascade of effects on downstream signaling molecules and pathways, ultimately impacting cellular functions, particularly those related to inflammation.

Effects on Downstream Kinases and Substrates (e.g., MK2 phosphorylation)

The inhibition of p38α MAPK by Emprumapimod directly affects the phosphorylation and activation of its downstream substrates. A key substrate of p38α is MAPK-activated protein kinase 2 (MK2). nih.govnih.gov The p38α-MK2 signaling axis is a critical pathway in the inflammatory response. nih.gov By inhibiting p38α, Emprumapimod is expected to prevent the phosphorylation and activation of MK2. medchemexpress.com This is a crucial mechanism as phosphorylated MK2 can, in turn, phosphorylate other proteins involved in inflammatory processes. nih.gov For example, the selective inhibition of the p38α–MK2 complex by another inhibitor, CDD-450, has been shown to decrease the production of inflammatory cytokines by promoting mRNA instability. nih.gov

Impact on Inflammatory Mediator Production (e.g., IL-6, TNF-α) in Research Models

A significant consequence of Emprumapimod's inhibition of the p38α MAPK pathway is the potent suppression of pro-inflammatory cytokine production. medchemexpress.commedchemexpress.comglpbio.com In a multiple myeloma xenograft model using SCID-beige mice, oral administration of Emprumapimod led to a 91% inhibition of IL-6 expression and a 95% inhibition of tumor necrosis factor-alpha (TNF-α) expression. medchemexpress.commedchemexpress.com Furthermore, in in-vitro studies with RPMI-8226 cells, Emprumapimod demonstrated a very low IC50 value of 100 pM for the inhibition of LPS-induced IL-6 production. medchemexpress.commedchemexpress.comglpbio.com The production of these cytokines is a hallmark of inflammatory responses, and their reduction highlights the anti-inflammatory potential of Emprumapimod. nih.govmdpi.com

Interplay with Other Signaling Cascades (e.g., NF-κB, ERK, JNK) in Cellular Systems

The p38 MAPK pathway does not operate in isolation and exhibits significant crosstalk with other major signaling cascades, including the NF-κB, ERK, and JNK pathways. medchemexpress.comnih.govnih.gov The activation of NF-κB, a critical regulator of pro-inflammatory gene expression, can be influenced by p38 MAPK signaling. nih.gov While the direct impact of Emprumapimod on NF-κB activation is not explicitly detailed in the provided results, its modulation of the p38 pathway suggests a potential indirect influence. The ERK and JNK pathways are also key components of the MAPK signaling network and are involved in cellular responses to various stimuli. nih.gov The provided information classifies Emprumapimod under the MAPK/ERK Pathway, indicating its relevance within this broader signaling network. medchemexpress.com

Inhibitory Activity of Emprumapimod

| Cell Line | Treatment | Inhibitor | IC50 | Reference |

|---|

Inhibition of Cytokine Expression in a Xenograft Model

| Cytokine | Inhibition | Reference |

|---|---|---|

| IL-6 | 91% | medchemexpress.commedchemexpress.com |

In Vitro Cellular Activity of Emprumapimod (hydrochloride)

The cellular effects of Emprumapimod have been characterized in various in vitro models, demonstrating its potent anti-inflammatory activity.

Compound Potency in Cell-Based Assays (e.g., LPS-induced cytokine production)

Emprumapimod has shown significant potency in cell-based assays, particularly in the context of inhibiting cytokine production induced by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune response, leading to the release of inflammatory mediators. medchemexpress.comglpbio.com

In studies utilizing specific cell lines, Emprumapimod was found to be a highly potent inhibitor of LPS-induced interleukin-6 (IL-6) production. The reported half-maximal inhibitory concentration (IC50) for this effect is consistently noted as 100 picomolar (pM). medchemexpress.commedchemexpress.comglpbio.comdcchemicals.comabmole.commolnova.com This low picomolar potency highlights the compound's significant cellular activity. Further in vivo studies using xenograft models also demonstrated substantial inhibition of both IL-6 and tumor necrosis factor-alpha (TNF-α) expression. probechem.commedchemexpress.com

Table 1: Potency of Emprumapimod in Cell-Based Assays

| Assay Type | Cell Line | Stimulant | Cytokine Measured | IC50 | Reference |

|---|---|---|---|---|---|

| Cytokine Production | RPMI-8226 | LPS | IL-6 | 100 pM | medchemexpress.commedchemexpress.comglpbio.comdcchemicals.comabmole.commolnova.com |

Table 2: In Vivo Inhibition of Cytokine Expression in RPMI-8226 Xenograft Model

| Cytokine | Inhibition Percentage | Reference |

|---|---|---|

| IL-6 | 91% | probechem.commedchemexpress.com |

| TNF-α | 95% | probechem.commedchemexpress.com |

Investigation in Specific Cellular Models (e.g., RPMI-8226 cells)

The human multiple myeloma cell line, RPMI-8226, has been a key cellular model for investigating the in vitro activity of Emprumapimod. medchemexpress.comprobechem.commedchemexpress.com These cells are utilized because they produce inflammatory cytokines like IL-6 in response to stimuli such as LPS, providing a reliable system to test the efficacy of p38 MAPK inhibitors. medchemexpress.commedchemexpress.commolnova.com

In this model, Emprumapimod directly inhibits the production of IL-6 with high potency, as evidenced by the 100 pM IC50 value. medchemexpress.commedchemexpress.comglpbio.comdcchemicals.com Furthermore, studies on RPMI-8226 xenografts in mice have shown that Emprumapimod inhibits the phosphorylation of p38 MAPK. probechem.commedchemexpress.com This demonstrates that the compound acts on its intended target within the cell, leading to the observed downstream effects on cytokine production and tumor growth inhibition in this specific cancer cell model. probechem.commedchemexpress.com

Preclinical Investigations of Emprumapimod Hydrochloride in Disease Models

Application of Emprumapimod (hydrochloride) in Cardiovascular Research Models

The role of the p38 MAPK pathway in cardiac pathology has driven the investigation of inhibitors like Emprumapimod in cardiovascular disease models. mdpi.comnih.gov Activation of p38 MAPK is observed in heart samples from patients with idiopathic dilated cardiomyopathy and ischemic heart disease, suggesting it is a viable therapeutic target. atsjournals.org

Evaluation in Dilated Cardiomyopathy Models (e.g., LmnaH222P/H222P mice)

While specific studies evaluating Emprumapimod in the LmnaH222P/H222P mouse model of dilated cardiomyopathy are not detailed in the available literature, the rationale for its use in such models is strong. The LmnaH222P/H222P mouse is an established model that develops dilated cardiomyopathy similar to human striated muscle laminopathies. Dilated cardiomyopathy is a progressive condition characterized by ventricular dilation and impaired systolic function. nih.govresearchgate.net

The therapeutic potential of a p38 MAPK inhibitor like Emprumapimod stems from the kinase's established role in the adverse remodeling and dysfunction that characterizes heart failure. Preclinical studies in other models of cardiac stress have demonstrated that p38 MAPK inhibition can be beneficial. For instance, in mouse models of pressure overload-induced right ventricular failure, expression of activated p38 MAPK is markedly increased. atsjournals.org Treatment with a p38 MAPK inhibitor in these models led to improved right ventricular function and a reduction in cardiac fibrosis. atsjournals.org These findings provide a strong basis for investigating Emprumapimod in genetic models of dilated cardiomyopathy, where similar pathological processes are active.

Mechanistic Insights into Pathological Cardiac Remodeling

Pathological cardiac remodeling is a complex process involving myocyte hypertrophy, fibrosis, and inflammation, ultimately leading to heart failure. nih.gov The p38 MAPK pathway is a critical mediator in this process, influencing multiple aspects of cardiac fibroblast function and cardiomyocyte pathology. mdpi.comnih.gov

Myocardial Fibrosis: One of the key drivers of pathological remodeling is the excessive deposition of extracellular matrix proteins by cardiac fibroblasts, leading to fibrosis. The p38 MAPK pathway plays a significant role in this by:

Promoting Myofibroblast Differentiation: p38 is necessary for the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for collagen production. mdpi.com Inhibition of p38α in cardiac fibroblasts can reduce cardiac fibrosis following injury. mdpi.com

Regulating TGF-β Signaling: p38 MAPK inhibition can suppress the canonical transforming growth factor-beta (TGF-β)–SMAD2/3 signaling pathway, a central regulator of fibrosis. atsjournals.orgnih.gov This prevents the transdifferentiation of cardiac fibroblasts and reduces collagen production. atsjournals.org

Modulating Gene Expression: The pathway upregulates the expression of key fibrotic proteins, such as α-smooth muscle actin (αSMA/ACTA2), at both the transcriptional and post-transcriptional levels. nih.gov

Cardiac Function and Hypertrophy: p38 MAPK activation has a direct negative impact on heart muscle function. It exerts an anti-inotropic (contractility-reducing) effect by desensitizing myofilaments to calcium. mdpi.com Furthermore, it can reduce the expression and activity of SERCA2, a critical protein for calcium handling in cardiomyocytes. mdpi.com The p38 pathway is also implicated in mediating ACE2 shedding via ADAM17 activation in cardiomyocytes, a mechanism that contributes to adverse cardiac remodeling and the progression of heart failure after myocardial infarction. nih.gov

Below is a summary of the key mechanistic roles of the p38 MAPK pathway in pathological cardiac remodeling.

| Pathological Process | Role of p38 MAPK Pathway | Consequence of Inhibition |

| Myocardial Fibrosis | Promotes differentiation of fibroblasts to myofibroblasts; Activates TGF-β/SMAD signaling; Upregulates expression of fibrotic proteins (e.g., αSMA). mdpi.comnih.govatsjournals.org | Reduced collagen deposition and prevention of cardiac stiffening. atsjournals.org |

| Inflammation | Regulates the production of pro-inflammatory cytokines and enzymes (e.g., IL-6, COX-2) in cardiac cells. nih.govahajournals.org | Attenuation of the inflammatory response post-injury. |

| Cardiac Contractility | Exerts a negative inotropic effect; Reduces SERCA2 expression and activity, impairing calcium handling. mdpi.com | Potential improvement in myocardial contractility. |

| Cardiomyocyte Hypertrophy | Contributes to pathological increases in cardiomyocyte size. ahajournals.org | Amelioration of maladaptive cardiac hypertrophy. |

| ACE2 Shedding | Mediates the activation of ADAM17, which cleaves cardioprotective ACE2 from the cell surface. nih.gov | Preservation of ACE2 function and protection against adverse remodeling. nih.gov |

Exploration of Emprumapimod (hydrochloride) in Inflammatory and Pain Research Models

The central role of p38 MAPK in regulating the production of inflammatory mediators makes it a target for anti-inflammatory and analgesic therapies.

Anti-Inflammatory Mechanisms in Preclinical Settings

In preclinical settings, the anti-inflammatory mechanism of Emprumapimod is directly linked to its inhibition of the p38 MAPK pathway. This pathway is activated by inflammatory stimuli and cellular stress, leading to the downstream activation of transcription factors and other kinases that orchestrate an inflammatory response. researchgate.netnih.gov

The key anti-inflammatory effects of p38 MAPK inhibition observed in preclinical models include:

Reduction of Pro-inflammatory Cytokines: The synthesis of numerous pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), is dependent on p38 MAPK signaling. Inhibition of this pathway can reduce the production of these key mediators. nih.gov

Regulation of Inflammatory Enzymes: p38 MAPK is involved in the regulation of enzymes that produce inflammatory mediators, such as cyclooxygenase-2 (COX-2). ahajournals.org

Inhibition of Leukocyte Recruitment: The pathway can influence the expression of adhesion molecules and chemokines, which are necessary for the recruitment of immune cells like neutrophils to sites of inflammation. nih.gov

The table below summarizes key inflammatory mediators and processes regulated by the p38 MAPK pathway.

| Mediator/Process | Function in Inflammation | Effect of p38 MAPK Inhibition |

| TNF-α, IL-1β | Key pro-inflammatory cytokines that drive the inflammatory cascade. | Reduced production and release. nih.gov |

| COX-2 | Enzyme responsible for producing pro-inflammatory prostaglandins. | Decreased expression and activity. ahajournals.org |

| Chemokines | Recruit immune cells to the site of inflammation. | Reduced production, leading to decreased immune cell infiltration. nih.gov |

| Neutrophil Activation | Neutrophils release damaging enzymes and reactive oxygen species. | Attenuation of neutrophil degranulation and oxidative burst. nih.gov |

Effects in Animal Models of Acute Inflammatory Pain

Standard preclinical models are used to evaluate the efficacy of novel compounds in treating acute inflammatory pain. mdbneuro.com Two commonly used models are the carrageenan-induced paw edema model and the complete Freund's adjuvant (CFA)-induced inflammatory pain model. criver.comnih.govnih.gov

Carrageenan-Induced Paw Edema: Injection of carrageenan into the paw of a rodent induces a well-characterized acute inflammatory response, resulting in edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness). scispace.com This model is frequently used to screen for the anti-inflammatory and analgesic effects of new drugs. nih.govscispace.com

Complete Freund's Adjuvant (CFA)-Induced Pain: The injection of CFA produces a more persistent inflammatory response that can last for days or weeks, modeling a more chronic inflammatory pain state. criver.comnih.gov It results in heightened sensitivity to both thermal and mechanical stimuli. criver.com

While these models are standard for testing compounds with anti-inflammatory mechanisms, specific published studies detailing the effects of Emprumapimod (hydrochloride) in these particular animal models of acute inflammatory pain are not prominent in the reviewed literature. However, given its mechanism as a p38 MAPK inhibitor, it would be hypothesized to be effective in reducing inflammation and pain behaviors in such models.

Studies of Emprumapimod (hydrochloride) in Oncological Research Models

A review of available preclinical literature did not yield significant studies investigating Emprumapimod (hydrochloride) in oncological research models. Preclinical cancer research utilizes a variety of models, including cancer cell line xenografts, genetically engineered mouse models (GEMMs), and patient-derived xenografts (PDXs), to test the efficacy of new therapeutic agents. nih.govnih.govmdpi.comresearchgate.net However, there is no substantial evidence in the searched literature to suggest that Emprumapimod has been evaluated in these systems.

Investigation in Multiple Myeloma Xenograft Models (e.g., SCID-beige mice, RPMI-8226 xenografts)

Preclinical evaluation of Emprumapimod (hydrochloride), also known as ARRY-797, has demonstrated its anti-tumor activity in xenograft models of human multiple myeloma. medchemexpress.com Severe combined immunodeficient (SCID)-beige mice are utilized in these models as they can host human tumor cells without immediate rejection, providing a suitable environment for studying tumor growth. nih.govnih.gov The human multiple myeloma cell line, RPMI-8226, is commonly used to establish these xenografts. medchemexpress.comnih.gov

In a study involving RPMI-8226 xenografts in SCID-beige mice, Emprumapimod hydrochloride was shown to significantly inhibit tumor growth. medchemexpress.com Treatment with the compound resulted in a 72% reduction in the growth of the RPMI-8226 tumor, indicating potent anti-myeloma activity in this in vivo model. medchemexpress.com

These findings highlight the efficacy of Emprumapimod in a preclinical setting that mimics human multiple myeloma, specifically using the RPMI-8226 cell line within a SCID-beige mouse model.

Table 1: Effect of Emprumapimod (hydrochloride) on RPMI-8226 Xenograft Growth

| Model System | Cell Line | Compound | Result |

|---|---|---|---|

| SCID-beige mice | RPMI-8226 | Emprumapimod hydrochloride | 72% inhibition of tumor growth medchemexpress.com |

Impact on Tumor Growth Mechanisms in Preclinical Systems

The mechanism by which Emprumapimod (hydrochloride) exerts its anti-tumor effects involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway. medchemexpress.comdrugbank.com Emprumapimod is identified as a potent and selective inhibitor of p38α MAPK. medchemexpress.comnus.edu.sg The p38 MAPK pathway is crucial for the production of inflammatory cytokines that can promote cancer cell growth and survival.

In preclinical investigations using the RPMI-8226 multiple myeloma cell line, Emprumapimod was found to inhibit the phosphorylation of p38, confirming its engagement with its intended target within the tumor cells. medchemexpress.com This inhibition of p38 activity leads to a significant reduction in the production of key cytokines. Specifically, in SCID-beige mice with RPMI-8226 xenografts, administration of Emprumapimod hydrochloride led to a 91% inhibition of Interleukin-6 (IL-6) expression and a 95% inhibition of Tumor Necrosis Factor-alpha (TNF-α) expression. medchemexpress.com Furthermore, in vitro studies on RPMI-8226 cells demonstrated that Emprumapimod inhibits lipopolysaccharide (LPS)-induced IL-6 production with a very high potency, showing an IC₅₀ value of 100 pM. medchemexpress.comrechemscience.commolnova.com

By blocking the p38 MAPK pathway, Emprumapimod effectively curtails the signaling that leads to the expression of pro-tumorigenic cytokines like IL-6 and TNF-α, thereby hindering the mechanisms that support tumor growth in multiple myeloma. medchemexpress.com

Table 2: Mechanistic Effects of Emprumapimod (hydrochloride)

| Target/Biomarker | Model System | Compound | Effect |

|---|---|---|---|

| p38 Phosphorylation | RPMI-8226 xenografts | Emprumapimod hydrochloride | Inhibition medchemexpress.com |

| IL-6 Expression | SCID-beige mice | Emprumapimod hydrochloride | 91% inhibition medchemexpress.com |

| TNF-α Expression | SCID-beige mice | Emprumapimod hydrochloride | 95% inhibition medchemexpress.com |

| LPS-induced IL-6 Production | RPMI-8226 cells (in vitro) | Emprumapimod | IC₅₀ = 100 pM medchemexpress.comrechemscience.commolnova.com |

Pharmacokinetic and Pharmacodynamic Characterization of Emprumapimod Hydrochloride in Preclinical Species

Preclinical Pharmacokinetic (PK) Assessment

The preclinical evaluation of Emprumapimod's pharmacokinetics has been essential for predicting its behavior in living organisms, a critical step in drug development. biotechfarm.co.il These studies help to understand the journey of the drug through the body, from administration to elimination. biotechfarm.co.il

Evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental in preclinical research. nih.govgenoskin.com Animal models are extensively used to predict these pharmacokinetic properties in humans. nih.gov The selection of an appropriate animal model is critical and is based on physiological and biochemical similarities to humans in the ADME processes. nih.gov

While specific ADME data for Emprumapimod is not extensively detailed in the provided search results, general principles of preclinical ADME studies in animal models can be outlined. Typically, these studies involve administering the compound to species such as rodents (mice, rats) and non-rodents (dogs, monkeys) to understand how the drug is absorbed into the bloodstream, distributed to various tissues, metabolized (primarily in the liver), and ultimately excreted from the body. biotechfarm.co.ilnih.gov The use of multiple species is important due to species-specific differences in drug metabolism and other pharmacokinetic parameters. frontiersin.org For instance, a study on the cardiac myosin activator danicamtiv (B606936) involved mice, rats, dogs, and monkeys to characterize its ADME properties. nih.gov

The route of administration in these studies is also a key consideration. While oral administration is common for drugs intended for oral use in humans, other routes may be used in preclinical studies to determine basic pharmacokinetic properties. europa.eu The data gathered from these ADME studies, including parameters like clearance and volume of distribution across different species, are often used in allometric scaling to predict human pharmacokinetics. nih.gov

Oral Bioavailability Characteristics in Preclinical Species

Emprumapimod is noted for being an orally active inhibitor. medchemexpress.commedchemexpress.comdrugbank.com This characteristic is a significant advantage for a therapeutic agent, as oral administration is generally preferred for patient convenience. The oral bioavailability of a drug refers to the fraction of the administered dose that reaches the systemic circulation unchanged.

While specific oral bioavailability percentages for Emprumapimod in different preclinical species are not available in the search results, the fact that it is described as "orally active" implies that it is absorbed to a significant extent after oral administration in animal models. medchemexpress.commedchemexpress.comdrugbank.com For example, in a study involving a mouse model of multiple myeloma, Emprumapimod was administered orally. medchemexpress.commedchemexpress.com Similarly, in a mouse model of dilated cardiomyopathy, the compound was also given orally. medchemexpress.commedchemexpress.com

The oral bioavailability of a compound can vary significantly across different preclinical species. For instance, a study on another compound, GS-5245, showed oral bioavailability ranging from less than 8.6% in non-human primates to 89% in dogs, highlighting the importance of testing in multiple species. biorxiv.org Another example, the pleuromutilin (B8085454) antibiotic candidate CVH-174, initially had a low oral bioavailability of about 1% in rats. nih.gov

Analysis of Species-Specific Pharmacokinetic Parameters

The pharmacokinetic parameters of a drug can differ significantly between species. frontiersin.orgresearchgate.net Therefore, analyzing these species-specific parameters is a crucial aspect of preclinical drug development. nih.gov This analysis helps in understanding how the drug's ADME properties vary and aids in the selection of the most appropriate animal model for further studies and for predicting human pharmacokinetics. nih.gov

While a detailed table of species-specific pharmacokinetic parameters for Emprumapimod is not available in the provided search results, we can look at examples from other compounds to understand the types of data typically generated. For the cardiac myosin activator danicamtiv, key pharmacokinetic parameters were determined in several species nih.gov:

Table 1: Pharmacokinetic Parameters of Danicamtiv in Preclinical Species

| Parameter | Mouse | Rat | Dog | Monkey |

|---|---|---|---|---|

| Clearance (mL/min/kg) | 15.5 | 15.3 | 1.6 | 5.7 |

| Volume of Distribution (L/kg) | 0.24 | 1.7 | - | - |

Data from a study on danicamtiv, a different cardiovascular drug, used here as an illustrative example of species-specific pharmacokinetic parameters. nih.gov

Similarly, a study on enrofloxacin (B1671348) hydrochloride in broiler chickens determined parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). frontiersin.org These types of parameters would have been determined for Emprumapimod during its preclinical development to understand its behavior in different animal models. The differences observed in these parameters across species can be attributed to variations in metabolic pathways, body composition, and other physiological factors. nih.gov

Preclinical Pharmacodynamic (PD) Assessment

Pharmacodynamics is the study of what a drug does to the body. In the preclinical setting, this involves assessing the drug's effect on its intended target and the subsequent physiological responses. nih.gov

Relationship between Compound Exposure and Target Engagement in Animal Models

A critical aspect of preclinical pharmacodynamic assessment is establishing a clear relationship between the concentration of the drug in the body (exposure) and its interaction with its molecular target (target engagement). nih.gov For Emprumapimod, the target is the p38α MAPK enzyme. medchemexpress.commedchemexpress.com

In a multiple myeloma xenograft model using SCID-beige mice, oral administration of Emprumapimod led to the inhibition of p38 phosphorylation in the tumors. medchemexpress.commedchemexpress.com This demonstrates target engagement, as phosphorylation of p38 is a key step in its activation. The inhibition of phosphorylation indicates that Emprumapimod is reaching the tumor tissue and interacting with its target enzyme. This target engagement was associated with a significant inhibition of tumor growth, providing a link between the pharmacodynamic effect at the molecular level and a therapeutic outcome in the animal model. medchemexpress.commedchemexpress.com

The relationship between exposure and target engagement is crucial for determining the effective dose range of a drug. openaccessjournals.com By measuring the extent of target inhibition at different drug concentrations, researchers can build a pharmacokinetic/pharmacodynamic (PK/PD) model. nih.gov This model can then be used to predict the drug concentrations required to achieve a desired level of target inhibition and, consequently, a therapeutic effect. nih.gov

Identification and Validation of Pharmacodynamic Biomarkers of p38α MAPK Inhibition in Preclinical Systems

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's effect on the body. openaccessjournals.com They are essential tools in drug development for demonstrating "proof-of-mechanism" and for guiding dose selection. openaccessjournals.com For an inhibitor of the p38α MAPK pathway, key PD biomarkers would be related to the downstream signaling events controlled by this enzyme.

In preclinical studies with Emprumapimod, several PD biomarkers of p38α MAPK inhibition have been identified and validated. In a multiple myeloma xenograft model, oral administration of Emprumapimod led to a significant reduction in the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both of which are inflammatory cytokines known to be regulated by the p38 MAPK pathway. medchemexpress.commedchemexpress.com

Table 2: Inhibition of Cytokine Expression by Emprumapimod in a Multiple Myeloma Xenograft Model

| Cytokine | Inhibition (%) |

|---|---|

| IL-6 | 91 |

Data from a study in SCID-beige mice with RPMI-8226 xenografts. medchemexpress.commedchemexpress.com

The phosphorylation status of p38 itself is also a direct biomarker of target engagement and pathway inhibition. medchemexpress.commedchemexpress.com Furthermore, in a mouse model of dilated cardiomyopathy, a key functional biomarker was the prevention of left ventricular dilatation and the deterioration of fractional shortening, which are measures of heart function. medchemexpress.commedchemexpress.com This demonstrates that the inhibition of p38α MAPK by Emprumapimod translates into a measurable improvement in a disease-relevant physiological parameter.

The identification and validation of such biomarkers in preclinical models are crucial for their potential use in clinical trials to monitor the drug's activity in patients. openaccessjournals.com

Advanced Research Methodologies and Future Directions for Emprumapimod Hydrochloride

Structure-Activity Relationship (SAR) Studies and Analog Design

The optimization of lead compounds like Emprumapimod is heavily reliant on Structure-Activity Relationship (SAR) studies. SAR explores how specific changes in a molecule's chemical structure affect its biological activity, providing a rational basis for drug design.

The primary goals of molecular modification in drug discovery are to enhance a compound's potency (the concentration required to produce an effect) and its selectivity (the ability to interact with the intended target over other proteins). For p38 MAPK inhibitors, SAR studies often focus on several key areas of the molecular scaffold. While specific SAR data for Emprumapimod is not extensively published, general principles for its chemical class are well-established.

Modifications are typically designed to:

Optimize Hinge-Binding: The inhibitor's interaction with the "hinge" region of the p38 MAPK enzyme is crucial for high-affinity binding. Modifications to the part of the molecule that binds here can significantly impact potency.

Explore Solvent-Frontier Regions: Portions of the molecule exposed to the solvent can be modified to improve properties like solubility and cell permeability without disrupting target binding.

Target Specificity Pockets: To achieve selectivity over other kinases, which often have similar ATP-binding sites, modifications are made to exploit unique structural features of the p38α isoform. This can involve adding or changing functional groups to create favorable interactions with amino acid residues that are different in other kinases. nih.gov

These iterative modifications, guided by SAR data, aim to produce a compound with the optimal balance of high potency and minimal off-target effects. mdpi.com

| Structural Modification Area | Objective | Typical Approach |

|---|---|---|

| Hinge-Binding Moiety | Enhance binding affinity and potency. | Introduce or modify hydrogen bond donors/acceptors. |

| Gatekeeper-Facing Region | Improve selectivity against other kinases. | Alter the size and shape of substituents to fit the unique "gatekeeper" residue of p38α. |

| Solvent-Exposed Tail | Improve pharmacokinetic properties (e.g., solubility). | Add polar functional groups. |

Beyond creating more effective drugs, analogues of Emprumapimod can be designed as chemical tools to investigate specific biological questions. mdpi.comnih.gov For example, an analogue might be synthesized with a fluorescent tag attached. This allows researchers to visually track the compound's distribution within a cell or tissue, providing insights into its uptake and localization.

Another approach involves creating "biased" analogues. These are molecules designed to stabilize the p38 MAPK protein in a specific conformation, which might selectively block one signaling pathway downstream of the enzyme while leaving another unaffected. Such tools are invaluable for dissecting the complex and varied roles of p38 MAPK in cellular processes. nih.gov The synthesis of a series of related analogues with incremental changes also helps to build a detailed SAR model, which can be used for future design efforts. nih.gov

Integration of Computational and In Silico Approaches in Emprumapimod Research

Computational, or in silico, methods have become indispensable in modern drug discovery, allowing researchers to model, predict, and analyze complex biological systems with speed and precision. nih.govresearchgate.net

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of Emprumapimod, docking simulations place the virtual structure of the inhibitor into the three-dimensional structure of the p38α MAPK protein's binding site. dovepress.compnrjournal.com

These simulations provide critical insights by:

Predicting Binding Poses: Docking algorithms can predict the most likely and energetically favorable way Emprumapimod binds to its target, highlighting key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Guiding SAR: By visualizing the ligand-target interaction, chemists can make more informed decisions about which molecular modifications are likely to improve binding affinity and which might disrupt it. tum.de

Explaining Selectivity: Docking Emprumapimod into the binding sites of other closely related kinases can help explain its selectivity by revealing unfavorable interactions or steric clashes that are absent in the p38α target.

| Computational Technique | Application in Emprumapimod Research | Information Gained |

|---|---|---|

| Molecular Docking | Predicting the binding mode of Emprumapimod to p38α MAPK. | Key amino acid interactions, binding energy scores, rationale for SAR. dovepress.com |

| Molecular Dynamics (MD) Simulation | Simulating the movement of the Emprumapimod-p38α complex over time. | Stability of the binding pose, the role of water molecules, conformational changes. frontiersin.org |

Predictive modeling uses data from existing compounds to create mathematical models that can forecast the biological activity of new or untested molecules. nih.govnih.gov These models are often built using machine learning algorithms and can significantly accelerate the discovery process. cas.org For Emprumapimod, predictive models can be used to screen virtual libraries of potential analogues, prioritizing those with the highest predicted potency and best drug-like properties for synthesis and testing. youtube.com

Furthermore, computational systems biology approaches can model how inhibiting p38α MAPK with Emprumapimod might affect the broader network of cellular pathways. researchgate.net This can help predict not only the intended therapeutic effects but also potential off-target effects or mechanisms of resistance, providing a more holistic view of the compound's biological impact. cas.org

Novel Preclinical Models and Methodological Innovations

To accurately assess the therapeutic potential of Emprumapimod, researchers are moving beyond traditional cell culture and utilizing more complex, physiologically relevant preclinical models. nih.gov

Patient-Derived Xenografts (PDXs): In oncology research, PDX models involve implanting tumor tissue from a human patient into an immunodeficient mouse. These models better retain the genetic and histological characteristics of the original tumor compared to standard cell lines, offering a more reliable prediction of therapeutic response. nih.gov

Organoids: These are three-dimensional cell cultures derived from stem cells that self-organize to resemble a specific organ. Lung or gut organoids, for example, can be used to study the effects of Emprumapimod on inflammatory processes in a system that more closely mimics human tissue architecture and function. nih.gov

Humanized Mouse Models: For studying inflammation and immunology, mice can be engineered to have components of a human immune system. These "humanized" models are critical for evaluating how a compound like Emprumapimod modulates human immune responses in vivo. nih.gov

Methodological innovations such as single-cell transcriptomics and proteomics are also being applied. These technologies allow researchers to analyze the effects of Emprumapimod on individual cells within a complex tissue, revealing heterogeneous responses and identifying specific cell populations that are most affected by p38α MAPK inhibition. nih.gov

Utilization of Advanced In Vitro Systems for Mechanistic Elucidation (e.g., 3D cell cultures, organoids)

The transition from traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) systems, such as spheroids and organoids, offers a more nuanced platform for studying the effects of Emprumapimod. While direct studies utilizing Emprumapimod in these advanced systems are not yet widely published, the broader application of p38 MAPK inhibitors in 3D cultures provides a strong rationale for their use in future Emprumapimod research.

3D cell cultures can more accurately mimic the complex cell-cell and cell-matrix interactions found in human tissues. For instance, the treatment of melanoma cells in a 3D collagen matrix with a p38 MAPK inhibitor has been shown to induce a phenotype switch, a phenomenon that might not be observable in conventional 2D cultures figshare.com. This highlights the potential of 3D systems to uncover novel mechanisms of action for p38 MAPK inhibitors like Emprumapimod. Furthermore, the inhibition of the p38-MK2 pathway has been demonstrated to enhance the efficacy of certain cancer therapies in breast cancer 3D cell cultures thewellbio.com.

Organoids, which are self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of an organ, represent a particularly promising frontier. Research on intestinal organoids has shown that p38 MAPK signaling is active during their development and differentiation nih.gov. The use of p38 MAPK inhibitors, such as SB202190, is a component of the culture medium for normal colorectal mucosa organoids, where it helps sustain organoid proliferation nih.gov. This suggests that Emprumapimod could be a valuable tool for studying the role of p38 MAPK in organoid development and disease modeling. For example, bone marrow organoids are being developed to model hematopoiesis and blood cancers, providing a potential platform to investigate the effects of Emprumapimod in a microenvironment that closely resembles human bone marrow springernature.com.

Development of Refined Animal Models for Disease Pathophysiology Research

Animal models are indispensable for understanding the in vivo effects of therapeutic compounds. Research on Emprumapimod and other p38 MAPK inhibitors has utilized various animal models to investigate their efficacy in a range of diseases.

In the context of inflammatory diseases, animal models have been crucial. For instance, in murine models of rheumatoid arthritis , such as collagen-induced arthritis (CIA), p38 MAPK inhibitors have demonstrated efficacy researchgate.netnih.govnih.govmdpi.comfrontiersin.org. These models, which share immunological and pathological features with human rheumatoid arthritis, provide a strong basis for evaluating the potential of Emprumapimod in treating this and other autoimmune conditions nih.govresearchgate.net.

Animal models of chronic obstructive pulmonary disease (COPD) have also been instrumental in demonstrating the anti-inflammatory effects of p38 MAPK inhibitors. In rodent models, these inhibitors have been shown to decrease airway inflammation induced by stimuli such as tobacco smoke and lipopolysaccharide (LPS) nih.govdovepress.comfrontiersin.orgtandfonline.com. Given the role of p38 MAPK in the inflammatory cascades of COPD, these models are highly relevant for the preclinical assessment of Emprumapimod.

In the field of neuroinflammation , which is a key component of neurodegenerative diseases like Alzheimer's, mouse models are widely used nih.govnih.govfrontiersin.orgmdpi.com. Studies in these models have shown that neuroinflammation can be modulated by targeting inflammatory pathways mdpi.com. The p38 MAPK pathway is implicated in the production of pro-inflammatory cytokines in the brain, making it a viable target for therapeutic intervention with compounds like Emprumapimod nih.gov.

Unexplored Research Avenues and Translational Potential in Basic Science

Beyond its recognized role in inflammation, the p38 MAPK pathway, and by extension its inhibitors like Emprumapimod, may have unappreciated roles in other fundamental biological processes. Exploring these avenues could broaden the therapeutic applicability of Emprumapimod and deepen our understanding of cellular biology.

Potential Roles in Other Fundamental Biological Processes (e.g., cell differentiation, growth)

The p38 MAPK pathway is intricately involved in the regulation of cell fate decisions, including differentiation and proliferation. The effects of p38 MAPK inhibition can be highly context-dependent. For example, inhibition of p38 MAPK has been shown to promote the self-renewal and ex vivo expansion of hematopoietic stem cells by preventing their differentiation and senescence ashpublications.org. Conversely, in other contexts, p38 MAPK inhibition can accelerate the differentiation of human embryonic stem cells into cardiomyocytes nih.gov. Studies have also demonstrated that inhibition of the p38 MAPK pathway can be used to more effectively expand skin epithelial progenitor cells ex vivo by suppressing their differentiation nih.gov. In human osteoblasts cultured in a 3D clinostat, inhibition of p38 phosphorylation was linked to the inhibition of cell differentiation nih.gov.

The role of p38 MAPK in cell growth and the cell cycle is also complex. The cell cycle is a tightly regulated process involving checkpoints and key proteins like cyclin-dependent kinases (CDKs) and cyclins nih.govabcam.commdpi.comkhanacademy.org. The p38 MAPK pathway can influence cell cycle progression, and its dysregulation has been implicated in the uncontrolled proliferation characteristic of cancer nih.govfrontiersin.org. For instance, activation of p38 MAPK can induce cell cycle arrest in some cell types meddiscoveries.org. Therefore, Emprumapimod could be a valuable research tool for dissecting the specific roles of p38 MAPK in the cell cycle of both healthy and diseased cells.

Bridging Preclinical Findings to Fundamental Biological Understanding

The translation of preclinical findings with Emprumapimod and other p38 MAPK inhibitors into a more profound understanding of fundamental biology is a critical objective. The successes and failures of p38 MAPK inhibitors in clinical trials provide valuable lessons for basic science nih.govalzdiscovery.orgresearchgate.net. For example, the lack of efficacy or the emergence of toxicity in some clinical trials of p38 MAPK inhibitors for inflammatory diseases has highlighted the complexity of this signaling pathway and the need for a deeper understanding of its diverse cellular functions nih.gov.

By systematically analyzing the effects of Emprumapimod in the advanced in vitro and in vivo models described above, researchers can build a more comprehensive picture of how p38 MAPK signaling networks operate in different cellular and tissue contexts. This can lead to the identification of novel biomarkers to predict therapeutic response and a more rational design of future clinical trials. Ultimately, a thorough investigation of Emprumapimod's effects on fundamental biological processes will not only clarify its therapeutic potential but also contribute to a more complete understanding of the intricate roles of the p38 MAPK pathway in health and disease.

Q & A

Q. How is the selectivity of Emprumapimod hydrochloride for p38α MAPK over other kinases experimentally validated?

To assess selectivity, researchers typically employ kinase profiling panels measuring IC50 values across a broad range of kinases. For example, Emprumapimod’s selectivity for p38α is confirmed by its low IC50 (e.g., 100 pM for IL-6 inhibition in LPS-stimulated cells) compared to negligible activity against ERK, JNK, or MK2 pathways . Competitive ATP-binding assays and structural analyses (e.g., X-ray crystallography) further validate binding specificity to p38α’s active site.

Q. What in vitro and in vivo models are recommended for evaluating Emprumapimod’s anti-inflammatory efficacy?

In vitro: LPS-induced cytokine (e.g., IL-6, TNF-α) release in human cell lines (e.g., RPMI-8226) is a standard model . In vivo: Rodent models of acute inflammation (e.g., carrageenan-induced paw edema) or cardiomyopathy (e.g., pressure-overload-induced cardiac hypertrophy) are used. Dose-response studies in these models should include pharmacokinetic monitoring to correlate plasma concentrations with target engagement .

Q. How should researchers ensure the stability and purity of Emprumapimod hydrochloride in formulation studies?

Pharmacopeial methods for hydrochloride salts, such as HPLC with UV detection (e.g., USP monographs), are applied. Key parameters include:

- Assay preparation : Dissolve in water at ~1 mg/mL and compare peak responses against reference standards .

- Impurity profiling : Use reverse-phase chromatography to detect degradation products (e.g., oxidative byproducts) .

- Storage conditions : Stability under varying pH, temperature, and light exposure should be tested per ICH guidelines .

Advanced Research Questions

Q. What methodological considerations are critical in designing Phase 3 clinical trials for Emprumapimod in dilated cardiomyopathy?

Despite Phase 3 discontinuation due to lack of efficacy, lessons include:

- Endpoint selection : Prioritize functional outcomes (e.g., 6-minute walk test) over surrogate biomarkers (e.g., IL-6 levels), which may not correlate with clinical benefit .

- Patient stratification : Subgroup analysis by genetic markers (e.g., LMNA mutations) could identify responsive populations .

- Power calculation : Ensure adequate sample size to detect modest effect sizes, given the heterogeneity of cardiomyopathy .

Q. How can researchers resolve contradictions between preclinical efficacy and clinical failure of p38α inhibitors like Emprumapimod?

Potential strategies include:

- Translational biomarkers : Validate target engagement in human tissues (e.g., phospho-p38α levels in biopsies) to confirm mechanism .

- Combination therapies : Pair with agents targeting downstream effectors (e.g., TNF-α inhibitors) to overcome compensatory pathways .

- Post-hoc analysis : Re-examine clinical data for unanticipated confounding variables (e.g., concomitant medications affecting p38 activity) .

Q. What are the challenges in optimizing bioanalytical assays for Emprumapimod hydrochloride in pharmacokinetic studies?

Key challenges and solutions:

- Matrix effects : Use stable isotope-labeled internal standards to mitigate variability in plasma/serum samples .

- Low sensitivity : Employ LC-MS/MS with ESI+ mode for quantification at sub-nanogram levels .

- Metabolite interference : Characterize major metabolites (e.g., glucuronidated forms) via high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.